What is Cinnamyl Alcohol-d9 and its chemical properties?
What is Cinnamyl Alcohol-d9 and its chemical properties?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamyl Alcohol-d9 is the deuterated form of cinnamyl alcohol, an organic compound naturally found in cinnamon leaves, storax, and Balsam of Peru. In the scientific community, particularly in pharmaceutical development and metabolic research, isotopically labeled compounds like Cinnamyl Alcohol-d9 are invaluable tools. The substitution of hydrogen atoms with deuterium, a heavy isotope of hydrogen, provides a unique mass signature that allows for the sensitive and specific quantification of the parent molecule in complex biological matrices. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Cinnamyl Alcohol-d9.
Chemical and Physical Properties
| Property | Cinnamyl Alcohol-d9 | Cinnamyl Alcohol (for comparison) |
| Molecular Formula | C₉HD₉O | C₉H₁₀O[1][2] |
| Molecular Weight | 143.23 g/mol | 134.18 g/mol [1] |
| Appearance | White to pale cream to pale yellow fused solid | White crystalline solid[2] |
| Melting Point | Data not available | 30-33 °C |
| Boiling Point | Data not available | 258 °C |
| Density | Data not available | 1.044 g/mL at 25 °C |
| Solubility | Data not available | Soluble in ethanol, ether, and other common organic solvents; sparingly soluble in water. |
| CAS Number | 1219803-83-3 | 104-54-1[1] |
Synthesis of Cinnamyl Alcohol-d9
While a specific detailed protocol for the synthesis of Cinnamyl Alcohol-d9 is not widely published, a common method for preparing deuterated compounds is through the reduction of a suitable precursor with a deuterated reducing agent. For Cinnamyl Alcohol-d9, a plausible synthetic route would involve the reduction of deuterated cinnamaldehyde using a deuterium source.
A general experimental workflow for such a synthesis is outlined below:
Figure 1. A generalized workflow for the synthesis of Cinnamyl Alcohol-d9.
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of Cinnamyl Alcohol-d9. The primary differences in the spectra compared to its non-deuterated counterpart will be observed in mass spectrometry (due to the mass difference) and NMR spectroscopy (due to the absence of proton signals and the presence of deuterium signals).
At present, publicly accessible, detailed spectroscopic data (NMR, IR, MS) specifically for Cinnamyl Alcohol-d9 is limited. Researchers would typically obtain a certificate of analysis from the supplier, which would include this information. For reference, the characteristic spectral data for non-deuterated cinnamyl alcohol are well-documented.[1][3][4]
Applications in Research
The primary application of Cinnamyl Alcohol-d9 is as an internal standard in quantitative bioanalytical assays, most commonly employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
Use in Metabolic Studies
Cinnamyl alcohol undergoes metabolism in vivo, and understanding its metabolic fate is crucial in drug development and toxicology. Cinnamyl Alcohol-d9 can be used to spike biological samples (e.g., plasma, urine, tissue homogenates) to accurately quantify the concentration of the non-deuterated cinnamyl alcohol and its metabolites.
The general workflow for a metabolic study using Cinnamyl Alcohol-d9 is as follows:
Figure 2. A typical experimental workflow for a metabolic study utilizing Cinnamyl Alcohol-d9 as an internal standard.
Signaling Pathways of Cinnamyl Alcohol
While Cinnamyl Alcohol-d9 is primarily a tool for analytical chemistry, the biological effects of its non-deuterated form are of interest in drug discovery. Cinnamyl alcohol has been reported to have anti-inflammatory and other biological activities. Understanding the signaling pathways it modulates can provide insights into its therapeutic potential.
A simplified representation of a potential signaling pathway influenced by cinnamyl alcohol is depicted below. This is a hypothetical pathway based on the known targets of related compounds and serves as an example of the complex biological interactions that can be investigated.
Figure 3. A diagram representing a hypothetical signaling pathway that could be modulated by cinnamyl alcohol.
Conclusion
Cinnamyl Alcohol-d9 is a vital tool for researchers in the fields of drug metabolism, pharmacokinetics, and analytical biochemistry. Its stable isotope label allows for precise and accurate quantification of cinnamyl alcohol in complex biological systems. While detailed public data on its specific physical and spectral properties are scarce, its utility as an internal standard is well-established. Future research and the availability of detailed technical data from suppliers will further enhance its application in advancing our understanding of the metabolic fate and biological activities of cinnamyl alcohol.
